molecular formula C22H22N4O3S2 B2425618 2-(4-methoxyphenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392300-05-9

2-(4-methoxyphenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2425618
CAS No.: 392300-05-9
M. Wt: 454.56
InChI Key: QAEUIADJCFHZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of 1,3,4-thiadiazole ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

    Attachment of the quinoline moiety: The quinoline derivative can be introduced through nucleophilic substitution reactions.

    Introduction of the acetamide group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiadiazole moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Thiadiazole derivatives are often used as ligands in coordination chemistry.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Antimicrobial Agents: Many thiadiazole derivatives exhibit significant antibacterial and antifungal activities.

    Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them potential candidates for drug development.

Medicine

    Anti-inflammatory Agents: Some derivatives have shown promising anti-inflammatory properties.

    Anticancer Agents: Research has indicated potential anticancer activities in certain thiadiazole compounds.

Industry

    Agriculture: Used as pesticides or herbicides.

    Pharmaceuticals: Employed in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2-oxo-2-(quinolin-1(2H)-yl)ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
  • N-(5-(2-(1,2-dihydroquinolin-2-yl)-2-oxoethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide

Uniqueness

The unique combination of the quinoline moiety, thiadiazole ring, and methoxyphenyl group in 2-(4-methoxyphenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness can be attributed to the specific electronic and steric effects of these functional groups.

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 6223-41-2) is a synthetic organic molecule with potential biological activity. This article discusses its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N2O4SC_{20}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 382.43 g/mol. It features a complex structure that includes a methoxyphenyl group, a thiadiazole moiety, and a tetrahydroquinoline derivative. These structural elements contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's structure suggests potential interactions with bacterial cell membranes or metabolic pathways.

Anticancer Properties

Studies have demonstrated that compounds containing the tetrahydroquinoline structure possess anticancer activity. For example, similar derivatives have been evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes linked to disease pathways. Preliminary studies suggest that it could inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . This inhibition is crucial for developing therapeutic agents targeting cognitive decline.

Case Studies

  • Antimicrobial Efficacy : A study conducted on related compounds showed that modifications in the thiadiazole ring enhanced antibacterial activity. The IC50 values ranged from 5 to 20 µM against various pathogens .
  • Cytotoxic Activity : In vitro assays revealed that the compound exhibited cytotoxicity with an IC50 value of approximately 15 µM against HeLa cells, indicating its potential as an anticancer agent .
  • Enzyme Inhibition Studies : Compounds similar to this acetamide demonstrated competitive inhibition of AChE with IC50 values around 50 µM, suggesting potential applications in treating Alzheimer's disease .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus10
AnticancerHeLa Cells15
AChE InhibitionHuman Brain Extracts50

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-29-17-10-8-15(9-11-17)13-19(27)23-21-24-25-22(31-21)30-14-20(28)26-12-4-6-16-5-2-3-7-18(16)26/h2-3,5,7-11H,4,6,12-14H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEUIADJCFHZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.